molecular formula C13H18Cl2N2O3S B513254 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-47-9

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513254
CAS No.: 941256-47-9
M. Wt: 353.3g/mol
InChI Key: JIMGCZUDLMXBPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been extensively studied . For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to the formation of protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Future Directions

The future directions for research on 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and similar compounds could involve exploring their potential biological and pharmaceutical activities . Additionally, further studies could focus on developing more efficient synthesis methods for these compounds .

Properties

IUPAC Name

2-[4-(2,4-dichloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(19,20)17-6-4-16(5-7-17)8-9-18/h2-3,18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGCZUDLMXBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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